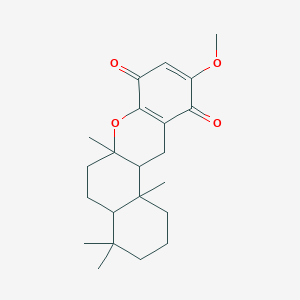

Cyclospongiaquinone-1

Description

Cyclospongiaquinone-1 (CSQ1) is a marine-derived merosesquiterpene quinone characterized by a tetracyclic benzo[α]xanthene skeleton, comprising a drimane-type sesquiterpene fused to a 1,4-benzoquinone moiety via an oxygen bridge (Figure 1) . It was first isolated from the sponge Dactylospongia elegans and Stelospongia conulata . CSQ1 exhibits diverse bioactivities, including cytotoxicity, antimicrobial effects (particularly against Gram-positive bacteria), anti-inflammatory properties, and hypoxia-inducible factor (HIF-1) activation . Its synthesis has been achieved through acid-induced cyclization of (+)-sclareolide-derived intermediates, with a 24–33% yield over 10–12 steps .

Properties

Molecular Formula |

C22H30O4 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

10-methoxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione |

InChI |

InChI=1S/C22H30O4/c1-20(2)8-6-9-21(3)16(20)7-10-22(4)17(21)11-13-18(24)15(25-5)12-14(23)19(13)26-22/h12,16-17H,6-11H2,1-5H3 |

InChI Key |

HFBFVIXWFQKASY-UHFFFAOYSA-N |

SMILES |

CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)OC)C)C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)OC)C)C)C |

Synonyms |

cyclospongiaquinone-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Dehydrocyclospongiaquinone-1

- Structure : Differs from CSQ1 by dehydrogenation at the C12–C12a bond, forming a conjugated diene system .

- Source : Co-isolated with CSQ1 from D. elegans .

- Bioactivity : Shares antimicrobial and cytotoxic profiles but may exhibit altered potency due to increased electron delocalization .

Cyclospongiaquinone-2

- Structure : Contains a rearranged sesquiterpene unit with a spiranic skeleton .

- Source : Isolated alongside CSQ1 from D. elegans .

- Bioactivity : Demonstrates moderate cytotoxicity but lacks reported anti-inflammatory activity .

Dactyloquinone B

Functional Analogues

Puupehenone and Puupehenol

- Structure: Lack the ether bridge, possessing a linear sesquiterpene-quinone arrangement .

- Source : Isolated from Dactylospongia spp. and Verongida sponges .

- Bioactivity : Strong antioxidant and antimicrobial effects (MIC = 1–4 μg/mL against S. aureus), surpassing CSQ1 in potency .

Ilimaquinone

- Structure: Linear sesquiterpene-quinone with a drimane skeleton .

- Source : Found in Dysidea spp. .

- Bioactivity: Notable anti-HIV activity (EC₅₀ = 0.8 μM) and HIF-1 activation, but weaker cytotoxicity compared to CSQ1 .

Spongiaquinone

Bioactivity Comparison

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Ether Bridge: The oxygen bridge in CSQ1 enhances conformational rigidity, improving target binding (e.g., HIF-1 or NO synthase) compared to linear analogues like ilimaquinone .

- Quinone Oxidation State: The 1,4-benzoquinone moiety is critical for redox-mediated activities, such as DNA strand break formation (observed in CSQ1 and ilimaquinone) .

- Sesquiterpene Rearrangements: Spiranic or rearranged skeletons (e.g., cyclospongiaquinone-2) reduce bioactivity, suggesting the drimane framework optimizes membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.